molecular formula C40H44N2O8 B557587 Fmoc-Glu-ODmab CAS No. 172611-75-5

Fmoc-Glu-ODmab

Cat. No.: B557587
CAS No.: 172611-75-5
M. Wt: 680.8 g/mol
InChI Key: YJZSSXBJRHSYIF-YTTGMZPUSA-N
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Description

Fmoc-Glu-ODmab is a quasi-orthogonally-protected Glu derivative . It is a preloaded wang resin for Fmoc solid phase peptide synthesis . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes it an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .


Synthesis Analysis

This compound is used in the practice of microwave-assisted solid phase peptide synthesis (SPPS), which has been steadily gaining popularity . The unique combination of microwave heating with optimized carbodiimide activation has proven to be an indispensable technique for high-throughput peptide production .


Molecular Structure Analysis

The molecular formula of this compound is C₄₀H₄₄N₂O₈ . Its molar mass is 680.79 g/mol .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical and Chemical Properties Analysis

This compound appears as white to yellow to beige beads . The loading, determined by the photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF, is between 0.25-0.40 mmol/g .

Scientific Research Applications

  • Carboxy-Protecting Group in Peptide Synthesis : Fmoc-Glu-ODmab serves as a novel carboxy-protecting group, useful in the synthesis of atypical peptides. Its removal can be achieved with hydrazine in DMF at room temperature, making it a versatile choice for Fmoc-But peptide chemistry (Chan et al., 1995).

  • Analysis of Side Reactions in Cyclic Peptide Synthesis : In the synthesis of cyclic peptides, such as cyclo(Tyr-Glu-Ala-Ala-Arg-DPhe-Pro-Glu-Asp-Asn), this compound is used for side-chain anchoring to a Rink amide resin. The study also details the analysis of side reactions, including the formation of a novel C-terminal benzyl amide-guanidine derivative due to a reaction between the Dmab protecting group and the uronium-based coupling agent (Medzihradszky et al., 2004).

  • Synthesis of Expanded Ring Cyclic Peptides : It has been used in the solid-phase synthesis of a 29-mer cyclic antibacterial peptide, demonstrating its effectiveness in the assembly of linear peptides followed by intramolecular cyclization (Cudic et al., 2000).

  • Construction of Model Peptides : The utility of this compound as a carboxy functional linker in the construction of model peptides, such as Leu-enkephalin and Human Angiotensin II, has been demonstrated. This application shows its stability to standard acid and base conditions employed in Fmoc/tBu SPPS (Chhabra et al., 2001).

  • Efficient Solid Phase Synthesis of Cyclopeptides : The compound has been applied in the efficient solid-phase synthesis of cyclopeptides, particularly those designed from VEGF structure, for the development of nanodevices for tumor imaging or drug delivery. Fmoc-Lys-ODmab was specifically used for the synthesis of the c(PHGRIK) cyclopeptide (Berthelot et al., 2006).

Mechanism of Action

Target of Action

Fmoc-Glu-ODmab is a derivative of glutamic acid . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in peptides that are being synthesized .

Mode of Action

This compound operates by attaching to the side chain of Glu (glutamic acid) using the Wang linker . The Dmab group in this compound can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this compound an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS (Solid Phase Peptide Synthesis) or for library synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . By selectively protecting and deprotecting certain amino acids, this compound allows for the precise construction of complex peptides .

Pharmacokinetics

Its utility comes from its predictable chemical behavior in the context of peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of complex peptides . By selectively protecting and deprotecting amino acids, it allows for the creation of peptides with a high degree of precision .

Action Environment

The action of this compound is influenced by the chemical environment in which peptide synthesis occurs . Factors such as temperature, solvent, and the presence of other reagents can all impact the efficacy and stability of this compound .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Fmoc-Glu-ODmab . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Fmoc-Glu-ODmab resin is a reliable and cost-effective polystyrene resin core attached to the side chain of Glu using the Wang linker . It is ideal for the synthesis of head-to-tail cyclic peptides . Dmab is removed on the solid phase using hydrazine in DMF .

Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQLJRFJRUQEMA-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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